bornesitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

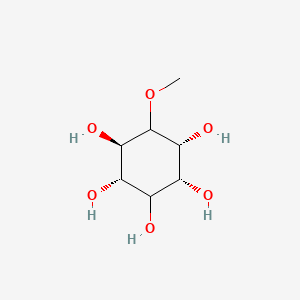

bornesitol is a member of the class of methyl myo-inositols. It is a cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6.

Vorbereitungsmethoden

bornesitol can be synthesized through enzymatic reactions. One common method involves the enzyme inositol 1-methyltransferase, which catalyzes the reaction between S-adenosyl-L-methionine and myo-inositol to produce S-adenosyl-L-homocysteine and this compound . Industrial production methods often involve the extraction and purification of this compound from plant sources, such as Marsdenia tomentosa .

Analyse Chemischer Reaktionen

Degradation Under Stress Conditions

Forced degradation studies reveal bornesitol's stability profile :

| Condition | Degradation Outcome | Major Product | Bioactivity Retention |

|---|---|---|---|

| Acidic hydrolysis (HCl) | Labile (complete degradation) | myo-Inositol | <20% ACE inhibition |

| Alkaline hydrolysis (NaOH) | Labile (complete degradation) | myo-Inositol | <20% ACE inhibition |

| Thermolysis (60°C) | Partial degradation (~40% loss) | myo-Inositol | 50% ACE inhibition |

| Oxidative (H₂O₂) | Stable (<5% degradation) | N/A | 95% ACE inhibition |

| Photolysis | Stable | N/A | 98% ACE inhibition |

-

Mechanistic Insight :

Demethylation under acidic/alkaline conditions regenerates myo-inositol, while thermolysis induces structural rearrangements .

Biological Interactions: ACE Inhibition

This compound demonstrates dose-dependent angiotensin-converting enzyme (ACE) inhibition, contributing to its antihypertensive effects :

-

In vivo Results :

Structural Influence on Reactivity

The axial methyl group at C1 and hydrogen-bonding network (Table 1) govern this compound’s stability and interactions :

| Hydrogen Bond | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O2–H2···O6 | 0.86 | 1.82 | 2.667 | 170 |

| O3–H3···O1 | 0.95 | 1.80 | 2.723 | 162 |

| O6–H6···O4 | 0.90 | 1.80 | 2.688 | 171 |

-

Crystallographic Data : Orthorhombic space group P2₁2₁2₁, with intermolecular O···H distances <2.03 Å .

Epimerization to Quebrachitol

In Litchi chinensis, this compound undergoes enzymatic epimerization at C2 to form quebrachitol, a process critical for phloem transport :

This compoundEpimeraseQuebrachitol

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antihypertensive Effects

Bornesitol is primarily recognized for its antihypertensive properties, especially as a major component of the leaves of Hancornia speciosa, a plant known for its medicinal benefits. Research has demonstrated that this compound effectively reduces blood pressure through several mechanisms:

- Nitric Oxide Production : this compound enhances the production or bioavailability of nitric oxide, which is crucial for vascular relaxation and blood pressure regulation. Studies have shown that administration of this compound in normotensive rats resulted in significant reductions in both systolic and diastolic blood pressure .

- Angiotensin-Converting Enzyme Inhibition : this compound acts as a potent inhibitor of angiotensin-converting enzyme (ACE), further contributing to its blood pressure-lowering effects. This mechanism was validated through various pharmacokinetic studies .

1.2 Cardiovascular Health

The efficacy of this compound extends to cardiovascular health, where it has been identified as an active marker for the cardiovascular activity of Hancornia speciosa. The compound's ability to induce endothelium-dependent vasodilation underscores its potential as a therapeutic agent for cardiovascular diseases .

Biological Activities

2.1 Metabolic Syndrome and Diabetes

This compound has shown promise in addressing metabolic disorders, including insulin resistance and metabolic syndrome. Its structural similarity to other inositols allows it to participate in insulin signaling pathways, potentially improving glucose metabolism .

2.2 Anti-obesity Properties

Recent studies suggest that this compound may inhibit pancreatic lipase activity, which is crucial for fat digestion and absorption. This inhibition can lead to reduced fat accumulation and weight loss, making this compound a candidate for developing anti-obesity therapies .

Case Studies

3.1 Study on Blood Pressure Regulation

A study conducted on normotensive Wistar rats demonstrated that intravenous administration of this compound led to a significant decrease in blood pressure along with increased plasma levels of nitrite and decreased ACE activity. These findings support the use of this compound as an effective antihypertensive agent .

3.2 Pharmacokinetic Properties

Another study focused on the pharmacokinetics of this compound revealed that it is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately 60 minutes. The oral bioavailability ranged from 28.5% to 59.3%, indicating its potential efficacy when used in herbal preparations .

Summary Table: Applications of this compound

Wirkmechanismus

The mechanism of action of bornesitol involves its role as a plant metabolite. It participates in various metabolic reactions and pathways, contributing to the overall metabolic processes in plants . In humans, inositol compounds, including this compound, are known to increase insulin sensitivity and improve ovarian function .

Vergleich Mit ähnlichen Verbindungen

bornesitol is similar to other inositol derivatives, such as:

Myo-inositol: The most common form of inositol, involved in various biological processes.

D-chiro-inositol: Another naturally occurring inositol derivative with similar biological roles.

L-chiro-inositol: A synthetic compound with similar structure and function.

Compared to these compounds, this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer |

484-71-9 |

|---|---|

Molekularformel |

C7H14O6 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1 |

InChI-Schlüssel |

DSCFFEYYQKSRSV-DQUUFWEPSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Isomerische SMILES |

COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

Kanonische SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.